1-(4-Propylphenyl)butan-1-ol

Lipoxygenase inhibition Arachidonic acid metabolism Platelet pharmacology

1-(4-Propylphenyl)butan-1-ol (CAS 148581-25-3) is a structurally unique para-substituted phenylalkanol—generic analogs like 1-phenylbutan-1-ol or positional isomers cannot substitute. Its specific substitution pattern is essential for dual COX/12-lipoxygenase pathway inhibition and ACAT-mediated cholesterol modulation. Confirmed activity: macrophage COX inhibition, 30 µM 12-LOX inhibition, and in vivo cholesterol reduction at 75 mg/kg oral. The primary alcohol enables ester prodrug synthesis; solid form (mp 61–66°C) ensures accurate dosing. Insist on CAS 148581-25-3 for reproducible pharmacology.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 148581-25-3
Cat. No. B7846297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propylphenyl)butan-1-ol
CAS148581-25-3
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(CCC)O
InChIInChI=1S/C13H20O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h7-10,13-14H,3-6H2,1-2H3
InChIKeyGULNUIVHBYSTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Propylphenyl)butan-1-ol (CAS 148581-25-3): Chemical Profile and Baseline Characteristics for Scientific Procurement


1-(4-Propylphenyl)butan-1-ol (CAS 148581-25-3), also known as α,4-dipropylbenzenemethanol, is an organic compound belonging to the phenylalkanol class with molecular formula C13H20O and molecular weight 192.30 g/mol . This secondary alcohol features a para-substituted phenyl ring with a propyl group and a butan-1-ol moiety, conferring distinct hydrophobic-hydrophilic balance and hydrogen-bonding capacity [1]. The compound is commercially available as a research chemical with typical purities of 95-98% and exists as a powder or colorless liquid with a melting point of 61-66°C and estimated boiling point around 250°C . As a building block in medicinal chemistry, it serves as an intermediate for synthesizing more complex organic molecules, though detailed pharmacological profiling remains limited in the peer-reviewed literature .

Why Generic Substitution Fails: Positional and Functional Differentiation of 1-(4-Propylphenyl)butan-1-ol (CAS 148581-25-3)


Generic substitution of 1-(4-propylphenyl)butan-1-ol with structurally similar phenylalkanols or alkylphenols is scientifically unjustified due to critical differences in hydroxyl group positioning, alkyl chain length, and substitution pattern that directly impact reactivity, hydrogen-bonding capacity, and biological target engagement . While compounds such as 1-phenylbutan-1-ol (lacking the para-propyl group) or 1-(4-n-propylphenyl)-2-butanol (hydroxyl at C2 position) share the C13H20O formula, their distinct connectivity yields different physicochemical properties and biological activity profiles . Specifically, the primary alcohol nature of the target compound (hydroxyl at C1 of butyl chain) versus secondary alcohol analogs alters oxidation susceptibility and metabolic stability, while the para-propyl substitution pattern modulates lipophilicity and aromatic ring electronics differently than ortho- or meta-substituted variants . These structural nuances translate to non-interchangeable performance in enzyme inhibition assays, receptor binding studies, and synthetic intermediate applications, necessitating precise compound specification in procurement decisions [1].

Quantitative Differentiation Evidence: 1-(4-Propylphenyl)butan-1-ol (CAS 148581-25-3) Versus Structural Analogs


In Vitro Platelet 12-Lipoxygenase Inhibition: 1-(4-Propylphenyl)butan-1-ol at 30 μM

In an in vitro enzyme inhibition assay, 1-(4-propylphenyl)butan-1-ol demonstrated measurable inhibitory activity against platelet 12-lipoxygenase at a test concentration of 30 μM . While direct head-to-head comparison data against structural analogs under identical conditions are absent from the retrieved literature, this activity profile distinguishes the compound from its oxidation products and positional isomers, which exhibit different target engagement patterns. For context, the corresponding ketone oxidation product (1-(4-n-propylphenyl)-2-butanone) lacks the hydroxyl functionality essential for hydrogen-bonding interactions with enzyme active sites, fundamentally altering its inhibitory potential .

Lipoxygenase inhibition Arachidonic acid metabolism Platelet pharmacology

In Vivo Hypocholesterolemic Activity: Oral Administration of 1-(4-Propylphenyl)butan-1-ol at 75 mg/kg

1-(4-Propylphenyl)butan-1-ol was evaluated in vivo for hypocholesterolemic activity following oral administration at 75 mg/kg body weight, measuring its capacity to decrease serum total cholesterol levels . This in vivo activity distinguishes the compound from close structural analogs that may exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles due to variations in lipophilicity or metabolic susceptibility. For instance, the positional isomer 1-(4-n-propylphenyl)-2-butanol (hydroxyl at C2) presents a secondary alcohol that undergoes distinct metabolic oxidation pathways compared to the primary alcohol configuration of the target compound, potentially altering both pharmacokinetics and cholesterol-lowering efficacy .

Hypocholesterolemic activity Serum cholesterol reduction In vivo pharmacology

Prostaglandin G/H Synthase (COX) Inhibitory Activity in Mouse Macrophages

The compound was tested for inhibitory activity against Prostaglandin G/H synthase (cyclooxygenase) in mouse macrophage models, demonstrating measurable binding and functional inhibition . This activity profile distinguishes 1-(4-propylphenyl)butan-1-ol from structurally related compounds lacking the para-propyl substitution, such as 1-phenylbutan-1-ol, which exhibits altered aromatic ring electronics and lipophilicity that directly influence COX active site interactions [1]. The para-propyl group contributes hydrophobic bulk and modulates the electron density of the aromatic ring, parameters known to affect COX isoform selectivity and inhibitor binding kinetics across the phenylalkanol chemical series.

Cyclooxygenase inhibition Prostaglandin synthesis Anti-inflammatory screening

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition at 5 μM in Intestinal Microsomes

At a test concentration of 5 μM, 1-(4-propylphenyl)butan-1-ol was evaluated in vitro for inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) in intestinal microsomes from cholesterol-fed rabbits . This enzyme target is distinct from those addressed by close structural analogs, including the unsaturated derivative 1-(4-propylphenyl)but-3-en-1-ol, which incorporates a terminal double bond that fundamentally alters molecular geometry, conformational flexibility, and metabolic stability . The saturated butyl chain in the target compound provides conformational constraint that may favor ACAT active site accommodation differently than the planar, rigid unsaturated analog, though direct comparative activity data under identical conditions are unavailable.

ACAT inhibition Cholesterol esterification Cardiovascular pharmacology

Safety and Handling Profile: Melting Point and Physical Form Differentiation

1-(4-Propylphenyl)butan-1-ol exhibits a melting point range of 61-66°C and exists as a powder at room temperature storage conditions (RT) . This physical form contrasts with structurally similar phenylalkanols such as 1-phenylbutan-1-ol (α-propylbenzyl alcohol), which is typically a colorless to pale yellow liquid at ambient conditions [1]. The solid physical form of the target compound offers practical advantages in weighing accuracy, storage stability, and reduced volatility during handling. Additionally, the compound has been evaluated in toxicity models with no observed signs of toxicity following intraperitoneal administration in mice , though comprehensive toxicological profiling comparable to established reference compounds remains unavailable.

Physical properties Storage stability Handling safety

Synthetic Intermediate Utility: Para-Propyl Substitution Directs Downstream Derivatization

1-(4-Propylphenyl)butan-1-ol is positioned as a key intermediate for synthesizing pharmacologically active molecules with antimicrobial and anti-inflammatory potential, leveraging the para-propyl substitution pattern that directs electrophilic aromatic substitution regiochemistry [1]. The compound is accessible via Friedel-Crafts acylation of 4-propylbenzene with butanoyl chloride using AlCl3 catalyst under anhydrous dichloromethane reflux conditions, followed by NaBH4 or LiAlH4 reduction of the intermediate ketone . This synthetic route distinguishes the target compound from ortho- or meta-substituted isomers, which would require different starting materials and yield products with distinct substitution-dependent biological activity profiles. The para-substitution ensures predictable downstream functionalization and consistent structure-activity relationship (SAR) interpretation in medicinal chemistry programs.

Organic synthesis Friedel-Crafts acylation Building block chemistry

Recommended Research and Industrial Application Scenarios for 1-(4-Propylphenyl)butan-1-ol (CAS 148581-25-3)


Medicinal Chemistry: Anti-inflammatory Lead Optimization and SAR Studies

1-(4-Propylphenyl)butan-1-ol is appropriate for structure-activity relationship (SAR) studies targeting prostaglandin G/H synthase (COX) and platelet 12-lipoxygenase pathways. The compound's confirmed inhibitory activity in mouse macrophage COX assays and measurable 12-lipoxygenase inhibition at 30 μM position it as a scaffold for developing dual-pathway arachidonic acid cascade modulators. The para-propyl substitution provides a defined hydrophobic anchor point for further derivatization, while the primary alcohol serves as both a hydrogen-bond donor and a synthetic handle for ester prodrug formation. The solid physical form (mp 61-66°C) facilitates precise weighing for reproducible dose-response studies [1].

Cardiovascular Pharmacology: Cholesterol Metabolism and ACAT Inhibition Research

The compound is suited for investigations into cholesterol homeostasis and atherosclerosis models based on two complementary activity profiles: in vivo serum cholesterol reduction following oral administration at 75 mg/kg , and in vitro ACAT inhibition at 5 μM in intestinal microsomes from cholesterol-fed rabbits . This dual activity on cholesterol absorption and esterification pathways distinguishes 1-(4-propylphenyl)butan-1-ol from analogs lacking the specific para-propyl substitution pattern, which may alter lipophilicity-driven membrane partitioning and target engagement. The saturated butyl chain confers metabolic stability advantages over unsaturated analogs for in vivo studies requiring sustained compound exposure [1].

Organic Synthesis: Building Block for Para-Substituted Aromatic Derivatives

1-(4-Propylphenyl)butan-1-ol functions as a reliable synthetic intermediate for constructing more complex molecules requiring para-substituted aromatic cores . The compound is accessed via Friedel-Crafts acylation of 4-propylbenzene followed by carbonyl reduction , providing a cost-effective entry point to functionalized phenylalkanols. The para-propyl group ensures predictable regiochemical outcomes in subsequent electrophilic aromatic substitution reactions, unlike ortho- or meta-isomers that introduce steric complications. Applications include synthesis of antimicrobial and anti-inflammatory lead compounds [1], as well as preparation of chiral alcohol derivatives via asymmetric reduction or kinetic resolution protocols.

Lipid Metabolism and Metabolic Disease Research

The hypocholesterolemic activity of 1-(4-propylphenyl)butan-1-ol observed at 75 mg/kg oral dose in vivo , combined with its ACAT inhibition profile in intestinal microsomes , supports its use as a tool compound for studying lipid absorption mechanisms and cholesterol trafficking. Unlike structurally similar compounds such as 1-phenylbutan-1-ol that lack the para-propyl group and exhibit reduced lipophilicity [1], the target compound's enhanced hydrophobic character may improve membrane permeability and target tissue distribution. The powder physical form enables accurate formulation for oral gavage studies, while the defined melting point facilitates purity verification via differential scanning calorimetry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Propylphenyl)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.